6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole
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Overview
Description
6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a chemical compound that likely contains a benzothiazole core, which is a type of heterocyclic compound . Benzothiazoles are known for their broad range of chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Benzothiazoles are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. These could include properties like molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Importance in Medicinal Chemistry
Benzothiazole derivatives, including structures similar to 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, are central to medicinal chemistry due to their wide range of biological activities. These compounds are integral to many natural and synthetic bioactive molecules, displaying a variety of pharmacological actions such as antiviral, antimicrobial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The structural diversity afforded by substitutions on the benzothiazole ring, especially at the C-2 and C-6 positions, enables the development of compounds with enhanced activities and minimal toxic effects, making benzothiazole a key scaffold in drug discovery (Bhat & Belagali, 2020).
Therapeutic Potential and Patent Landscape
Benzothiazole derivatives are explored for their therapeutic potential, with several molecules containing the benzothiazole ring system in clinical use for treating various diseases and disorders. The structural simplicity and the ability to serve as ligands for different biomolecules have made them attractive targets for medicinal chemists, particularly the 2-arylbenzothiazole moiety, which is under development as an antitumor agent. This highlights the ongoing significance of benzothiazole nucleus in drug discovery, as evidenced by a review of patents filed between 2010 and 2014, showing a wide array of anticancer, antimicrobial, and anti-inflammatory activities among benzothiazole derivatives (Kamal, Hussaini, & Malik, 2015).
Chemical and Biological Properties
The chemistry and properties of benzothiazole derivatives, including this compound, are fascinating due to their variable chemical and biological activities. These compounds and their complexes are reviewed for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The diversity and potential of benzothiazole derivatives in various fields of chemistry underscore their importance in scientific research, offering a wide range of applications from pharmaceuticals to materials science (Boča, Jameson, & Linert, 2011).
Advances in Chemotherapeutics
Recent years have seen significant advances in the structural modifications of benzothiazole and its conjugate systems as potential chemotherapeutics. The promising biological profile and synthetic accessibility of benzothiazole derivatives have been key in their development as new antitumor agents. Heterocyclic derivatives bearing the benzothiazole moiety are being studied for their in vitro and in vivo anticancer activities, highlighting the ongoing exploration of benzothiazole-based compounds in cancer chemotherapy (Ahmed et al., 2012).
Pharmacological Activities Overview
The pharmacological activities of benzothiazole and its derivatives span a wide range, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant effects. The structural basis of many potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, is founded on the benzothiazole skeleton. This comprehensive review compiles extensive information on benzothiazole's biological and therapeutic activities, offering insights beneficial for future research and drug development (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
The mechanism of action would depend on the application of this compound. Many benzothiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINOS/c1-5(2)14-7-3-6(11)4-8-9(7)13-10(12)15-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPOAFPQFYZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=CC(=C1)Br)SC(=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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